(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate
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Overview
Description
(1,7,7-trimethyl-2-bicyclo[221]heptanyl) adamantane-1-carboxylate is a complex organic compound that features a unique structure combining a bicyclo[221]heptane moiety with an adamantane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane derivative, which can be synthesized through Diels-Alder reactions or other cycloaddition methods. The adamantane carboxylate group is then introduced through esterification reactions, often using adamantane-1-carboxylic acid and appropriate coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[2.2.1]heptane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds .
Biology and Medicine
Its rigid structure and functional groups can interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties .
Mechanism of Action
The mechanism of action of (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane moiety and adamantane carboxylate group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core but differ in their functional groups.
Adamantane derivatives: These compounds feature the adamantane structure with different substituents
Uniqueness
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate is unique due to the combination of the bicyclo[2.2.1]heptane and adamantane moieties. This dual structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H32O2 |
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Molecular Weight |
316.5 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-19(2)16-4-5-20(19,3)17(9-16)23-18(22)21-10-13-6-14(11-21)8-15(7-13)12-21/h13-17H,4-12H2,1-3H3 |
InChI Key |
IIUFMMRLLGJFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C34CC5CC(C3)CC(C5)C4)C)C |
Origin of Product |
United States |
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